molecular formula C26H21BrClN3O5 B10952583 (4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10952583
M. Wt: 570.8 g/mol
InChI Key: FKIJNEOWICRYSM-MTJSOVHGSA-N
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Description

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, chlorine, ethoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include bromine, chlorobenzyl alcohol, and ethoxybenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts to increase the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Z)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-3-METHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H21BrClN3O5

Molecular Weight

570.8 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C26H21BrClN3O5/c1-3-35-24-14-17(13-22(27)25(24)36-15-18-6-4-5-7-23(18)28)12-21-16(2)29-30(26(21)32)19-8-10-20(11-9-19)31(33)34/h4-14H,3,15H2,1-2H3/b21-12-

InChI Key

FKIJNEOWICRYSM-MTJSOVHGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Br)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Br)OCC4=CC=CC=C4Cl

Origin of Product

United States

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